molecular formula C22H21F3N2O3 B6027193 N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide

N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide

Número de catálogo B6027193
Peso molecular: 418.4 g/mol
Clave InChI: ZSOBCWAOIQLCMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as kinase inhibitors, which are widely used in cancer research due to their ability to target specific signaling pathways that are frequently dysregulated in cancer cells.

Mecanismo De Acción

N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide inhibits the activity of several kinases, including BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK leads to the downregulation of several downstream signaling pathways, including the NF-κB and AKT pathways, which are important for cell survival and proliferation. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. It has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. In addition, this compound has been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide is its specificity for BTK, which makes it an attractive target for cancer therapy. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical use. In addition, further studies are needed to determine the optimal dosage and treatment schedule for this compound.

Direcciones Futuras

There are several potential future directions for the use of N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide in cancer therapy. One potential direction is the use of this compound in combination with other targeted therapies, such as inhibitors of the PI3K pathway. Another potential direction is the use of this compound in combination with immunotherapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, further studies are needed to determine the optimal dosage and treatment schedule for this compound, as well as its potential use in other types of cancer.

Métodos De Síntesis

The synthesis of N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide is a multistep process that involves the reaction of several chemical reagents. The synthesis begins with the reaction of 4-acetylphenylhydrazine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperidine-1-carboxylic acid to yield this compound. The final product is purified using column chromatography to obtain a pure compound.

Aplicaciones Científicas De Investigación

N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several kinases, including BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK has been shown to induce apoptosis in B-cell malignancies, making it an attractive target for cancer therapy.

Propiedades

IUPAC Name

N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O3/c1-14(28)15-6-10-19(11-7-15)26-21(30)27-12-2-3-17(13-27)20(29)16-4-8-18(9-5-16)22(23,24)25/h4-11,17H,2-3,12-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOBCWAOIQLCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.